molecular formula C18H15N5OS B5835357 5-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-phenyl-1,2,4-oxadiazole

5-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-phenyl-1,2,4-oxadiazole

Cat. No.: B5835357
M. Wt: 349.4 g/mol
InChI Key: OGZZXHOYKSEQRG-UHFFFAOYSA-N
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Description

5-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by the presence of a triazole ring and an oxadiazole ring, both of which are known for their diverse biological activities. The unique structure of this compound makes it a potential candidate for various applications in pharmaceuticals and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-phenyl-1,2,4-oxadiazole typically involves multiple steps. One common method starts with the synthesis of 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol. This intermediate is then alkylated using 2-bromo-1-phenylethanone in alkaline conditions to form the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

5-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-phenyl-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-phenyl-1,2,4-oxadiazole involves its interaction with various molecular targets. The triazole ring is known to inhibit enzymes by binding to their active sites, while the oxadiazole ring can interact with DNA and proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

5-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c1-13-20-21-18(23(13)15-10-6-3-7-11-15)25-12-16-19-17(22-24-16)14-8-4-2-5-9-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZZXHOYKSEQRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2=CC=CC=C2)SCC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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